Methioninyl adenylate
Overview
Description
Methioninyl adenylate is a compound formed by the reaction of methionine, an essential amino acid, with adenosine triphosphate (ATP). This compound is a key intermediate in the process of protein biosynthesis, specifically in the aminoacylation of transfer RNA (tRNA) by methionyl-tRNA synthetase. This compound plays a crucial role in the translation of genetic information into functional proteins.
Preparation Methods
Synthetic Routes and Reaction Conditions: Methioninyl adenylate is synthesized through a two-step enzymatic reaction. In the first step, methionine reacts with ATP to form this compound and pyrophosphate. This reaction is catalyzed by methionyl-tRNA synthetase. The second step involves the transfer of the methionine moiety from this compound to the corresponding tRNA, forming methionyl-tRNA and releasing adenosine monophosphate (AMP).
Industrial Production Methods: Industrial production of this compound typically involves the use of recombinant DNA technology to produce large quantities of methionyl-tRNA synthetase. This enzyme is then used to catalyze the formation of this compound under controlled conditions, ensuring high yield and purity.
Chemical Reactions Analysis
Types of Reactions: Methioninyl adenylate primarily undergoes substitution reactions, where the methionine moiety is transferred to tRNA. It can also participate in hydrolysis reactions, where it is broken down into methionine and AMP.
Common Reagents and Conditions:
Substitution Reactions: Methionyl-tRNA synthetase, tRNA, ATP, and magnesium ions are commonly used.
Hydrolysis Reactions: Water and appropriate buffer solutions are used to facilitate the breakdown of this compound.
Major Products Formed:
Substitution Reactions: Methionyl-tRNA and AMP.
Hydrolysis Reactions: Methionine and AMP.
Scientific Research Applications
Methioninyl adenylate has several applications in scientific research:
Chemistry: It is used to study the mechanisms of aminoacyl-tRNA synthetases and their role in protein synthesis.
Biology: this compound is used to investigate the regulation of protein biosynthesis and the role of methionine in cellular processes.
Industry: this compound is used in the production of recombinant proteins and in the study of enzyme kinetics.
Mechanism of Action
Methioninyl adenylate is unique in its role as an intermediate in the aminoacylation of tRNA. Similar compounds include other aminoacyl adenylates, such as valyl adenylate and leucyl adenylate, which are intermediates in the aminoacylation of their respective tRNAs. This compound is distinct due to its specific interaction with methionyl-tRNA synthetase and its role in initiating protein synthesis.
Comparison with Similar Compounds
- Valyl adenylate
- Leucyl adenylate
- Isoleucyl adenylate
Properties
IUPAC Name |
[(2S)-2-amino-4-methylsulfanylbutyl] [(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl hydrogen phosphate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25N6O7PS/c1-30-3-2-8(16)4-26-29(24,25)27-5-9-11(22)12(23)15(28-9)21-7-20-10-13(17)18-6-19-14(10)21/h6-9,11-12,15,22-23H,2-5,16H2,1H3,(H,24,25)(H2,17,18,19)/t8-,9+,11+,12+,15+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QJJZMJWXTYLFEU-OPYVMVOTSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCCC(COP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CSCC[C@@H](COP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25N6O7PS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20156790 | |
Record name | Methioninyl adenylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20156790 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
464.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13091-93-5 | |
Record name | Methioninyl adenylate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013091935 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Methioninyl adenylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20156790 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.